molecular formula C14H15NO2S B12125221 4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid

4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B12125221
M. Wt: 261.34 g/mol
InChI Key: FDVKQASRFZHOLX-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a methyl group, a propan-2-ylphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a thioamide and an α-haloketone can yield the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the methyl and propan-2-ylphenyl groups via substitution reactions.
  • Final functionalization to introduce the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl and propan-2-ylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products:

  • Oxidation can yield sulfoxides or sulfones.
  • Reduction can produce alcohols or aldehydes.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Methyl-2-(4-phenyl)-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(4-isopropylphenyl)-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(4-tert-butylphenyl)-1,3-thiazole-5-carboxylic acid

Comparison: 4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the propan-2-ylphenyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This compound may exhibit different biological activities compared to its analogs, making it a valuable target for further research.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H15NO2S/c1-8(2)10-4-6-11(7-5-10)13-15-9(3)12(18-13)14(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

FDVKQASRFZHOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C)C(=O)O

Origin of Product

United States

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